molecular formula C19H13NO B8453982 4-(9H-carbazol-2-yl)benzaldehyde

4-(9H-carbazol-2-yl)benzaldehyde

Cat. No. B8453982
M. Wt: 271.3 g/mol
InChI Key: YMDLWIASPJRQDG-UHFFFAOYSA-N
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Patent
US08786181B2

Procedure details

10.0 g of 2-bromo-9H-carbazole (4.06 10−2 mol), 9.22 g of 4-formylphenylboronic acid (6.15 10−2 mol), 0.63 g of tetrakistriphenylpalladium (5.5 10−4 mol), 42.0 g of potassium carbonate (3 10−1 mol) are initially introduced. After flushing through 300 ml of water with argon, 400 ml of THF is added. The reaction mixture is stirred under reflux for 2 days. After filtration through Celite, the organic phase is separated, dried over Na2CO4, and the aqueous phase is washed 2× with CH2Cl2 and dried over Na2SO4. Column chromatography with toluene as eluent give 2.0 g (53%) of clean product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.22 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylpalladium
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[NH:5][C:4]=2[CH:3]=1.[CH:15]([C:17]1[CH:22]=[CH:21][C:20](B(O)O)=[CH:19][CH:18]=1)=[O:16].C(=O)([O-])[O-].[K+].[K+]>>[CH:3]1[C:4]2[NH:5][C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:12]=2[CH:13]=[CH:14][C:2]=1[C:20]1[CH:21]=[CH:22][C:17]([CH:15]=[O:16])=[CH:18][CH:19]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=2NC3=CC=CC=C3C2C=C1
Name
Quantity
9.22 g
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)B(O)O
Name
tetrakistriphenylpalladium
Quantity
0.63 g
Type
reactant
Smiles
Name
Quantity
42 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After flushing through 300 ml of water with argon, 400 ml of THF
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
After filtration through Celite
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2CO4
WASH
Type
WASH
Details
the aqueous phase is washed 2× with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC=2C3=CC=CC=C3NC12)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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